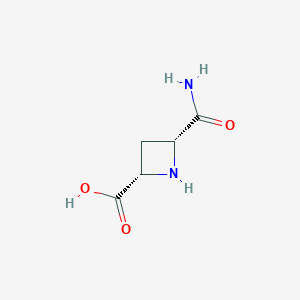
HANATOXIN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hanatoxin-1 (HaTx1) is a toxin found in the venom of the Grammostola spatulata tarantula . It is known for inhibiting the activation of voltage-gated potassium channels, specifically Kv4.2 and Kv2.1, by raising its activation threshold . HaTx1 is a peptide consisting of 35 amino acids .
Synthesis Analysis
HaTx1 is a polypeptide toxin isolated from spider venoms . It inhibits the voltage-gated potassium channel Kv2.1 potently with nanomolar affinities . Its receptor site has been shown to contain the S3b-S4a paddle of the voltage sensor (VS) .Molecular Structure Analysis
HaTx1 is a 35 amino acid residue peptide toxin . It inhibits the drk1 voltage-gated K(+) channel not by blocking the pore, but by altering the energetics of gating . Both the amino acid sequence of HaTx1 and its unique mechanism of action distinguish this toxin from the previously described K(+) channel inhibitors .Chemical Reactions Analysis
HaTx1 binds to several types of voltage-gated ion channels . While the affinity is the highest for the Kv2.1 and Kv4.2 channels, it has been shown that the toxin may also bind to α1A voltage-gated Ca2+ channels . Hanatoxin binds to the S3-S4 link of K+ channel-subunits, specifically the S3b segment .Physical And Chemical Properties Analysis
HaTx1 is a 4.1 kDa protein toxin . It is a peptide consisting of 35 amino acids . The difference in amino acids and structure compared to other toxins known at that time has made hanatoxin the founding member of a family of spider toxins which inhibit voltage-gated potassium channels by modifying the voltage-sensor .Mechanism of Action
Similar to α-scorpion toxins, Hanatoxin inhibits – but does not block – the activation of, primarily, voltage-gated potassium channels . The S3-S4 link, where hanatoxin binds, is important for voltage-sensing and gate activation . By binding to the S3b segment, the S3b segment is pushed to the N-terminus of the S4 segment, restricting movement and, therefore, requiring a higher depolarization for channel-activation .
properties
CAS RN |
170780-00-4 |
|---|---|
Molecular Formula |
C181H264N48O51S6 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




